molecular formula C20H15N3O4S B11274948 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11274948
M. Wt: 393.4 g/mol
InChI Key: BAJNSNJVTAORRA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzodioxin core linked to a benzothienopyrimidinone-acetamide moiety.

Synthesis of this compound likely involves coupling reactions between benzodioxin-6-amine derivatives and activated acetamide intermediates, as seen in analogous pathways for sulfonamide-acetamides (e.g., using lithium hydride in dimethylformamide) . Characterization via $ ^1H $-NMR and mass spectrometry aligns with methods reported for related benzodioxin-acetamide derivatives .

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H15N3O4S/c24-17(22-12-5-6-14-15(9-12)27-8-7-26-14)10-23-11-21-18-13-3-1-2-4-16(13)28-19(18)20(23)25/h1-6,9,11H,7-8,10H2,(H,22,24)

InChI Key

BAJNSNJVTAORRA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)SC5=CC=CC=C54

Origin of Product

United States

Biological Activity

Overview

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a benzodioxin moiety with a benzothienopyrimidine structure, suggesting diverse pharmacological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

C21H20N4O4\text{C}_{21}\text{H}_{20}\text{N}_{4}\text{O}_{4}

Key Features :

  • Benzodioxin ring : Contributes to its interaction with biological targets.
  • Benzothienopyrimidine moiety : Implicated in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to specific receptors, altering signaling pathways that influence cellular responses.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds related to benzothienopyrimidines have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The benzodioxin component is known for its antimicrobial activity. Preliminary studies suggest that the compound may possess:

  • Antibacterial Effects : Active against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Inhibition of fungal growth has been observed in preliminary assays.

Anti-inflammatory Effects

Compounds analogous to this structure have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in 2023 evaluated the anticancer effects of derivatives similar to this compound. Results showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) with IC50 values in the micromolar range .
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial properties of related compounds. The results indicated effective inhibition against Staphylococcus aureus and Candida albicans, highlighting the potential for developing new antimicrobial agents .
  • Anti-inflammatory Research :
    • A review highlighted various derivatives of benzodioxins demonstrating anti-inflammatory effects in animal models, suggesting that this compound may have similar properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Significant cytotoxicity (IC50 µM)
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansEffective antifungal activity
Anti-inflammatoryVarious (Animal Models)Reduction in pro-inflammatory markers

Scientific Research Applications

Structural Representation

The structure can be represented as follows:

C1COC2=C O1)C CC C2)NC O CN3C NC4=CC CC C4C3=O\text{C}_1\text{COC}_2=\text{C O}_1)\text{C CC C}_2)\text{NC O CN}_3\text{C NC}_4=\text{CC CC C}_4\text{C}_3=\text{O}

Enzyme Inhibition

Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin) have shown promising enzyme inhibitory activity. For instance, compounds derived from this structure have been tested for their ability to inhibit α-glucosidase and acetylcholinesterase , which are critical targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesis of these derivatives involved reactions with various acetamides leading to compounds with significant inhibitory effects on these enzymes .

Antimicrobial Activity

Studies have demonstrated that certain derivatives exhibit notable antimicrobial properties. For example, modifications to the benzodioxane core have resulted in compounds with effective antibacterial activity against various strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 12 μmol L1^{-1}. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Research into related quinazoline derivatives has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the benzodioxane moiety may enhance these effects by facilitating interactions with biological targets involved in cancer cell proliferation and survival .

Antioxidant Properties

Antioxidant activities have also been reported for compounds containing the benzodioxane structure. These properties are crucial for protecting cells from oxidative stress and may contribute to the overall therapeutic profile of the compound in preventing diseases linked to oxidative damage .

Case Study 1: Synthesis and Inhibition Studies

A study focused on synthesizing new sulfonamides containing the benzodioxane moiety was conducted to evaluate their inhibitory potential against α-glucosidase and acetylcholinesterase. The synthesized compounds were screened through a series of assays that confirmed their effectiveness as enzyme inhibitors, showcasing their potential for treating metabolic disorders and neurodegenerative diseases .

Case Study 2: Antimicrobial Evaluations

Another study assessed the antimicrobial efficacy of various derivatives against a panel of bacterial strains. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to standard antibiotics like cefotaxime. This study highlights the compound's potential as a lead structure for developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties can be contextualized through comparisons with structurally related molecules. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Benzodioxin + benzothienopyrimidinone-acetamide Thienopyrimidinone ring, acetamide linker Not explicitly reported (inference: potential kinase inhibition or anti-inflammatory)
2-(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl) acetic acid (162) Benzodioxin + pyrrole-acetic acid Acetic acid group (vs. acetamide) Anti-inflammatory (1.5× potency of ibuprofen in carrageenan-induced edema)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Benzodioxin + sulfonamide-acetamide Sulfonamide linker, 3,5-dimethylphenyl Antimicrobial (strong vs. S. aureus and C. albicans), low hemolytic activity
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + acetic acid Free carboxylic acid Anti-inflammatory (comparable to ibuprofen)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-((3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Benzodioxin + thienopyrimidinone-thioacetamide Thioether linker, 2-methoxyphenyl No explicit data (structural similarity suggests kinase targeting)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylamino)methylphenyl]-2-methoxypyridin-3-amine Benzodioxin + methoxypyridine-amine Methoxy group, dimethylaminomethylphenyl Research use only (no activity specified)

Structural Modifications and Activity Trends

Acid vs. Sulfonamide-acetamide derivatives (e.g., 7l) exhibit enhanced antimicrobial activity due to sulfonamide’s electron-withdrawing properties, which may disrupt microbial enzyme function .

Thioether-linked analogs () show structural parallels to kinase inhibitors, suggesting the target compound may interact with ATP-binding domains .

Anti-inflammatory vs. Antimicrobial Profiles: Benzodioxin-acetic acids (e.g., 162) prioritize COX inhibition, while sulfonamide-acetamides (e.g., 7l) target microbial enzymes. The target compound’s benzothienopyrimidinone group may shift activity toward tyrosine kinases or phosphodiesterases .

Preparation Methods

Cyclization of Thiophene Derivatives

A common approach involves cyclizing 2-aminobenzothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions. For example, heating 2-amino-5-methylbenzothiophene-3-carboxylate with urea in acetic acid yields the pyrimidinone ring.

Reaction Conditions :

  • Reagents : Urea, acetic acid

  • Temperature : 120°C

  • Time : 6–8 hours

  • Yield : 65–70%

Alternative Cyclization Strategies

Recent advances employ 1,1'-carbonyldiimidazole (CDI) as a cyclizing agent for 4-hydrazinothieno[2,3-d]pyrimidines. This method minimizes side products and improves regioselectivity:

4-Hydrazinothieno[2,3-d]pyrimidine+CDIDMF, 120°CBenzothieno[3,2-e]triazolo[4,3-c]pyrimidinone\text{4-Hydrazinothieno[2,3-d]pyrimidine} + \text{CDI} \xrightarrow{\text{DMF, 120°C}} \text{Benzothieno[3,2-e]triazolo[4,3-c]pyrimidinone}

Optimization Data :

ParameterValue
SolventDMF
Temperature120°C
Reaction Time2.5 hours
Yield72–89%

This method is favored for its scalability and compatibility with subsequent alkylation steps.

The introduction of a sulfanyl group at position 2 of the pyrimidinone is critical for acetamide linkage.

Thiolation via Nucleophilic Substitution

Treatment of 2-chlorobenzothieno-pyrimidinone with thiourea in ethanol under reflux installs the thiol group:

2-Chloro derivative+ThioureaEthanol, reflux2-Mercapto intermediate\text{2-Chloro derivative} + \text{Thiourea} \xrightarrow{\text{Ethanol, reflux}} \text{2-Mercapto intermediate}

Conditions :

  • Solvent : Ethanol

  • Temperature : 80°C

  • Time : 4 hours

  • Yield : 78%

Alkylation with Chloroacetamide

The mercapto intermediate reacts with chloroacetamide derivatives to form the acetamide bridge. For example, using N-(2,3-dihydro-1,4-benzodioxin-6-yl)chloroacetamide in dimethylformamide (DMF) with potassium carbonate as a base:

2-Mercapto intermediate+ClCH2CONH-BenzodioxinDMF, K2CO3Target Compound\text{2-Mercapto intermediate} + \text{ClCH}2\text{CONH-Benzodioxin} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Target Compound}

Optimized Parameters :

ParameterValue
SolventDMF
BaseK2_2CO3_3
TemperatureRoom temperature
Time5 hours
Yield58–85%

This step benefits from the electrophilicity of the chloroacetamide and the nucleophilicity of the thiol group.

Coupling with the Benzodioxin Moiety

The N-(2,3-dihydro-1,4-benzodioxin-6-yl) group is introduced via a nucleophilic aromatic substitution or Ullmann-type coupling.

Synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)chloroacetamide

  • Protection of Benzodioxin Amine :

    • Treat 6-amino-1,4-benzodioxane with para-toluenesulfonyl chloride (TsCl) in acetonitrile/water to form the sulfonamide-protected intermediate.

    • Yield : 82%.

  • Acetamide Formation :

    • React the protected amine with chloroacetyl chloride in dichloromethane at 0°C:

    Protected amine+ClCH2COClCH2Cl2Chloroacetamide derivative\text{Protected amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{CH}_2\text{Cl}_2} \text{Chloroacetamide derivative}
    • Yield : 75–80%.

Final Assembly and Purification

The target compound is purified via recrystallization or column chromatography.

Characterization Data :

PropertyValue
Molecular FormulaC21_{21}H17_{17}N3_3O4_4S
Molecular Weight415.44 g/mol
Melting Point255–257°C
Spectral Data1^1H NMR (DMSO-d6_6): δ 8.64 (s, 1H), 4.76 (s, 2H), 7.19–7.45 (m, Ar-H)

Scalability and Industrial Considerations

Large-scale synthesis requires optimizing solvent recovery and minimizing hazardous byproducts. Flow chemistry techniques have been proposed to enhance the safety of exothermic steps, such as the cyclization reaction .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide to achieve high purity and yield?

  • Methodological Answer: Synthesis optimization requires strict control of reaction conditions, including solvent choice (e.g., DMF for solubility and reactivity), inert atmosphere (to prevent oxidation), and temperature modulation. Microwave-assisted synthesis can improve reaction efficiency and reduce side products . Intermediate purification via column chromatography and characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How can researchers effectively characterize the structure of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer: A combination of 1^1H NMR (e.g., δ 12.50 ppm for NH protons), 13^{13}C NMR, and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm1^{-1}) confirms functional groups. HRMS validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline intermediates .

Q. What biological screening assays are most appropriate for initial evaluation of this compound’s therapeutic potential?

  • Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thienopyrimidine and benzodioxin moieties, which are known to interact with ATP-binding pockets. Use cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Parallel ADME-Tox profiling (e.g., microsomal stability, CYP inhibition) identifies early liabilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound against specific biological targets?

  • Methodological Answer: Systematic modification of the benzodioxin (e.g., substituents at position 6) and thienopyrimidine (e.g., methylation at position 5/6) moieties can be explored. Use parallel synthesis to generate analogs, followed by molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate SAR with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Q. What strategies can resolve contradictory bioactivity data observed in different in vitro models for this compound?

  • Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Conduct dose-response curves across multiple cell lines and validate target engagement via CRISPR knockouts or siRNA silencing. Use orthogonal assays (e.g., Western blotting for downstream pathway modulation) to confirm on-target effects. Cross-reference with structurally similar compounds (e.g., pyridazinone or quinoline derivatives) to identify confounding structural motifs .

Q. How can computational methods be integrated with experimental data to elucidate the binding mechanisms of this compound with target enzymes?

  • Methodological Answer: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-protein interactions over time. Pair with mutagenesis studies (e.g., alanine scanning of active-site residues) to validate computational predictions. Use free-energy perturbation (FEP) calculations to quantify binding energy contributions of specific substituents .

Q. What experimental approaches can address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer: Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions). Optimize catalyst loading (e.g., Pd/C for reductive steps) and use chiral HPLC to monitor enantiomeric excess. Employ Design of Experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity .

Data Contradiction and Validation

Q. How should researchers interpret conflicting data regarding the compound’s stability under physiological conditions?

  • Methodological Answer: Perform forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS to identify degradation products. Compare stability in buffer vs. human plasma to assess protein-binding effects. Use accelerated stability testing (40°C/75% RH) to model shelf-life and refine formulation strategies (e.g., lyophilization) .

Q. What analytical workflows are recommended to resolve discrepancies in reported biological activity between academic labs?

  • Methodological Answer: Standardize assay protocols (e.g., cell passage number, serum batch) and compound handling (e.g., DMSO stock concentration, freeze-thaw cycles). Share characterized samples between labs for cross-validation. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify compound integrity post-shipping .

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